

alpha-L-glucopyranose CAS number and molecular weight

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Compound of Interest

Compound Name: *alpha-L-glucopyranose*

Cat. No.: *B3052952*

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An In-depth Technical Guide to alpha-L-Glucopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **alpha-L-glucopyranose**, including its chemical properties, synthesis, and biological significance. The information is tailored for professionals in research and drug development who require a detailed understanding of this L-enantiomer of glucose.

Core Properties of alpha-L-Glucopyranose

alpha-L-Glucopyranose is the L-stereoisomer of glucopyranose. Unlike its naturally abundant counterpart, alpha-D-glucopyranose, the L-isomer is not readily metabolized by most organisms.^{[1][2]} This unique characteristic makes it a valuable tool in various scientific investigations, particularly as a control in metabolic studies.

Property	Value	Source
CAS Number	492-66-0	[3][4]
Molecular Formula	C ₆ H ₁₂ O ₆	[3]
Molecular Weight	180.16 g/mol	[3]
IUPAC Name	(2R,3S,4R,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol	[3]
Synonyms	alpha-L-Glucose	[3]
Appearance	White or colorless solid	[1]
Solubility	Highly soluble in water	[1]

Synthesis of L-Glucose

The synthesis of L-glucose is a significant area of research due to its potential applications as a non-caloric sweetener and its use in scientific research.[2] Several synthetic routes have been developed, often starting from more common D-sugars and involving stereochemical inversion at key carbon atoms.

Experimental Protocol: Synthesis of L-Glucose from D-Glucose

This protocol outlines a conceptual strategy for the synthesis of L-glucose from D-glucose, involving the interchange of functional groups at the C1 and C5 positions.[5]

Materials:

- D-glucose
- Protecting group reagents (e.g., for hydroxyl groups)
- Reagents for C1 functionalization (e.g., for the introduction of a silyl enol ether)
- Lead(IV) tetraacetate for oxidative decarboxylation at C5

- Reducing agents
- Solvents (e.g., chloroform, methanol)
- Chromatography supplies for purification

Methodology:

- Protection of Hydroxyl Groups: Protect the hydroxyl groups of D-glucose to prevent unwanted side reactions. This can be achieved using standard protecting group chemistry.
- Functionalization at C1: Introduce a silyl enol ether at the C1 position. This is a key step to enable the subsequent chemical transformations.
- Oxidative Decarboxylation at C5: Employ lead(IV) tetraacetate to mediate the oxidative decarboxylation at the C5 position. This reaction is crucial for the inversion of stereochemistry at this center.
- Reduction: Reduce the intermediate product to form the L-glucose backbone.
- Deprotection: Remove the protecting groups to yield L-glucose.
- Purification: Purify the final product using techniques such as column chromatography to obtain high-purity L-glucose.



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Conceptual workflow for the synthesis of L-Glucose from D-Glucose.

Biological Interactions and Signaling

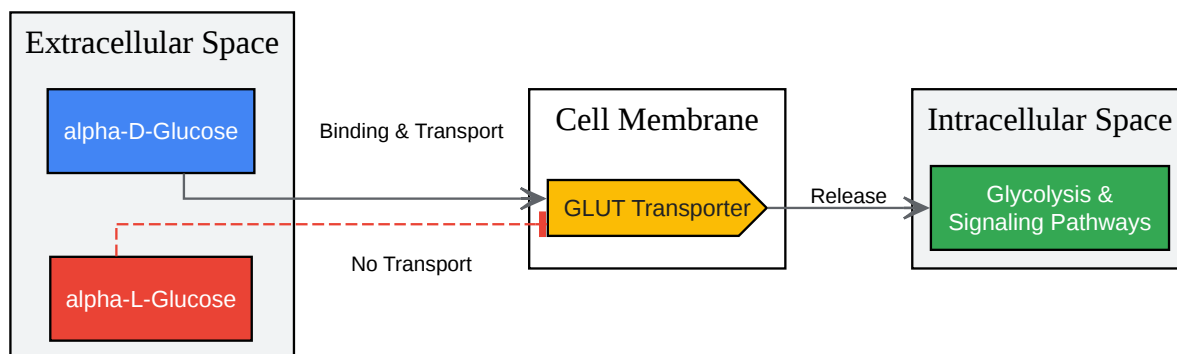
A defining feature of **alpha-L-glucopyranose** is its general lack of biological activity in most organisms. It is typically not recognized by the cellular machinery responsible for glucose uptake and metabolism.

Cellular Uptake and Metabolism

Most cells utilize specific transporter proteins, such as the GLUT family of transporters, for the uptake of D-glucose. These transporters exhibit a high degree of stereoselectivity and do not efficiently transport L-glucose.[4][6] Furthermore, the initial enzyme in glycolysis, hexokinase, cannot phosphorylate L-glucose, preventing its entry into the metabolic pathway.[2]

Signaling Pathways

Due to its inability to be transported and metabolized, **alpha-L-glucopyranose** does not trigger the complex signaling cascades associated with D-glucose, such as the insulin signaling pathway or the glucagon signaling pathway.[7][8][9] These pathways are initiated by changes in intracellular D-glucose levels and are central to maintaining glucose homeostasis. The inert nature of L-glucose makes it an excellent negative control in studies investigating these signaling events.



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Differential interaction of D- and L-Glucose with a GLUT transporter.

Experimental Applications

The primary experimental application of **alpha-L-glucopyranose** stems from its role as a non-metabolizable control.

Experimental Protocol: Glucose Uptake Assay

This protocol describes a typical glucose uptake assay using a fluorescently labeled D-glucose analog (e.g., 2-NBDG) and **alpha-L-glucopyranose** as a competitive and negative control.

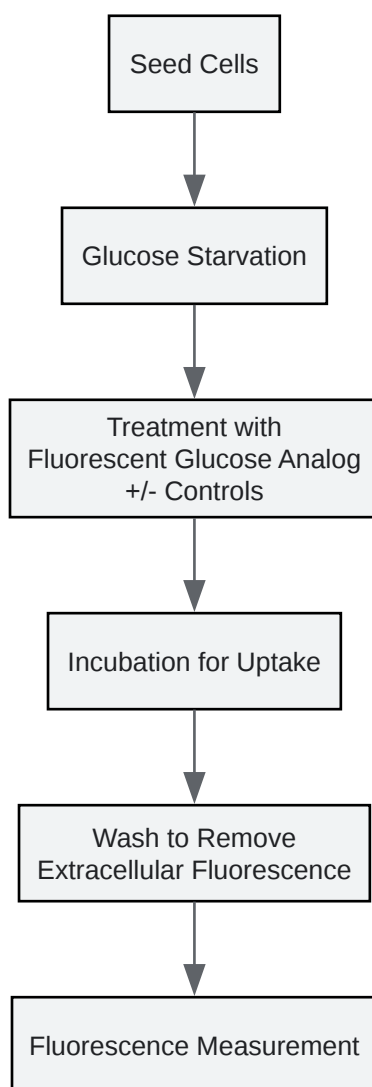
Materials:

- Cultured cells of interest
- Fluorescent D-glucose analog (e.g., 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose, 2-NBDG)
- alpha-D-Glucose (unlabeled)
- **alpha-L-Glucopyranose**
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Fluorescence microscope or plate reader

Methodology:

- Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
- Starvation: To enhance glucose uptake, starve the cells of glucose for a defined period (e.g., 1-2 hours) by incubating them in a glucose-free medium.
- Treatment: Treat the cells with the following conditions:
 - Control: Glucose-free medium.
 - Positive Control: Medium containing 2-NBDG.
 - Competition Control: Medium containing 2-NBDG and an excess of unlabeled alpha-D-Glucose.
 - Negative Control: Medium containing 2-NBDG and an excess of **alpha-L-Glucopyranose**.

- Incubation: Incubate the cells with the treatment media for a specific time (e.g., 30-60 minutes) to allow for glucose uptake.
- Washing: Wash the cells with cold PBS to remove extracellular fluorescence.
- Analysis: Measure the intracellular fluorescence using a fluorescence microscope or a plate reader. The fluorescence intensity is proportional to the amount of glucose uptake.



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